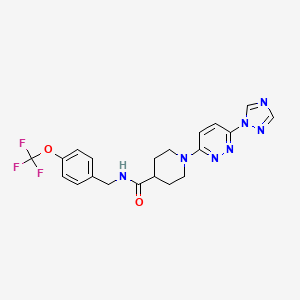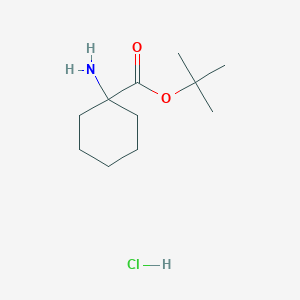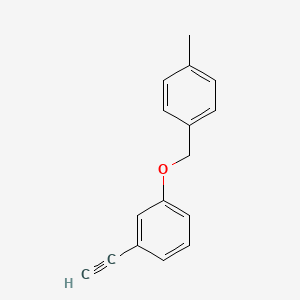
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is an organic compound that features an ethynyl group attached to a benzene ring, which is further substituted with a 4-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学研究应用
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene involves its interaction with molecular targets through its ethynyl and benzyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Ethynyl-1-(4-methylphenyl)oxy-benzene
- 3-Ethynyl-1-(4-methylphenyl)oxy-toluene
- 3-Ethynyl-1-(4-methylphenyl)oxy-xylene
Uniqueness
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is unique due to the presence of both an ethynyl group and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-ethynyl-3-[(4-methylphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBYMDDIKLGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)
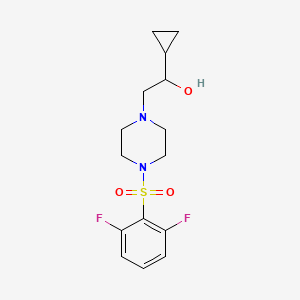
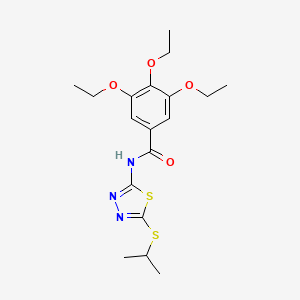
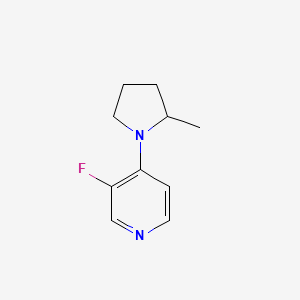
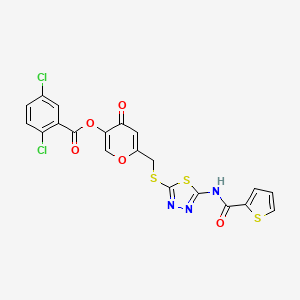
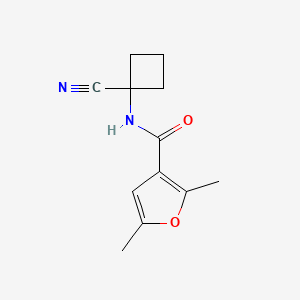
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)

![N,N-diethyl-2-[3-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2437688.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
![5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2437691.png)
